molecular formula C21H23N3O2S B5500721 1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide

1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide

Cat. No.: B5500721
M. Wt: 381.5 g/mol
InChI Key: BGWAOWMBVAXTTB-UHFFFAOYSA-N
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Description

1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and various functional groups

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on a compound like this could involve exploring its potential uses, optimizing its synthesis, studying its properties, and investigating its safety .

Preparation Methods

The synthesis of 1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide involves multiple steps. One common method includes the cyanoacetylation of amines, followed by cyclization reactions to form the thiophene ring. The piperidine ring is then introduced through a series of substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring. .

Comparison with Similar Compounds

Similar compounds include other thiophene and piperidine derivatives. For example:

Properties

IUPAC Name

1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-13-4-6-16(7-5-13)19-14(2)27-21(18(19)12-22)23-20(26)17-8-10-24(11-9-17)15(3)25/h4-7,17H,8-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWAOWMBVAXTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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